Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate
Description
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a synthetic organic compound characterized by its adamantane core functionalized with methyl groups at positions 3, 5, and 5. The molecule features an acetamide linkage bridging the adamantane moiety to a methyl ester group. The adamantane scaffold is renowned for its diamondoid structure, which enhances thermal and chemical resistance, while the ester group introduces reactivity for further derivatization.
Properties
IUPAC Name |
methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)13(20)18-5-12(19)21-4/h5-11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFHWGGNONKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate typically involves the reaction of 3,5,7-trimethyladamantane-1-carboxylic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and stable structure
Mechanism of Action
The mechanism of action of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and amide functional groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Features
The target compound is compared to two structurally related molecules (A and B) from a 2021 3D-QSAR study () and imidazole derivatives from a chemical catalog ():
Key Observations :
- Adamantane vs. Bicyclic Systems : The target’s adamantane core provides greater steric bulk and rigidity compared to the bicyclo[3.1.1]heptene systems in Compounds A and B. This may enhance binding specificity in biological targets but reduce solubility .
- Functional Groups: The target’s methyl ester and acetamide groups contrast with the triazole-thio and aminoaryl substituents in A and B. The imidazole derivatives () lack ester linkages but feature aromatic amines or carboxylic acids, which confer distinct reactivity and polarity .
Physicochemical Properties
- Melting Points : Adamantane derivatives typically exhibit higher melting points due to dense crystal packing. While the target’s melting point is unreported, the imidazole derivatives in show moderate-to-high melting points (119–184°C), suggesting that the adamantane-based compound may surpass these values .
- Lipophilicity : The adamantane core and methyl ester likely render the target more lipophilic than the polar imidazole-aniline and benzoic acid analogs. This property could influence bioavailability and membrane permeability.
Environmental and Reactivity Considerations
Its low volatility and ester functionality likely minimize atmospheric reactivity with hydroxyl radicals, contrasting with biogenic terpenes .
Biological Activity
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a compound of interest due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H35N3O6S
- Molecular Weight : 433.563 g/mol
- IUPAC Name : tert-butyl N-[(2S)-1-[(2R,3S)-3-methanesulfonamido-2-[(2S)-1-oxobutan-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
The compound features a complex adamantane structure that contributes to its unique biological properties.
Research indicates that this compound operates through several mechanisms:
- Gene Regulation :
- Inflammatory Response Modulation :
- Lipid Metabolism :
- Immune Response :
Antiproliferative Effects
This compound has demonstrated significant antiproliferative activity in various cancer cell lines. Studies have indicated that it targets tubulin at the colchicine binding site, leading to apoptotic cell death .
Table 1: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Tubulin binding and apoptosis induction |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
Neuroprotective Effects
Recent studies suggest that this compound may also exhibit neuroprotective effects by modulating signaling pathways associated with neuronal survival. It has been observed to protect against oxidative stress-induced neuronal damage in vitro.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
-
Study on Cancer Cells :
- A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
-
Neuroprotection Study :
- Research published in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
-
Immunomodulatory Effects :
- A study found that this compound can modulate immune responses by altering cytokine profiles in activated macrophages, suggesting potential applications in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
